5-(4-Acetylphenyl)furan-2-carbaldehyde
Description
Contextualization within Furan (B31954) and Heterocyclic Chemistry
The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom. This structural unit is a common motif in a vast number of natural products, pharmaceuticals, and functional materials. The presence of the oxygen atom and the delocalized π-electron system endows the furan ring with distinct chemical properties, making it an attractive scaffold in medicinal chemistry and materials science. 5-(4-Acetylphenyl)furan-2-carbaldehyde belongs to the class of 5-aryl-2-furaldehydes, which are important intermediates in the synthesis of various biologically active compounds.
Significance as a Versatile Synthetic Intermediate
The true value of this compound lies in its capacity to serve as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups—the aldehyde and the ketone—at opposite ends of the conjugated system allows for selective chemical transformations. This dual reactivity enables chemists to construct complex molecular frameworks through a variety of synthetic strategies. Researchers have utilized this and structurally similar compounds as starting materials for the synthesis of chalcones, pyrimidines, and other intricate heterocyclic systems, some of which exhibit interesting biological activities.
Fundamental Reactivity Aspects of the Furan-2-carbaldehyde and Acetylphenyl Moieties
The chemical behavior of this compound is dictated by the reactivity of its two key functional groups:
Furan-2-carbaldehyde Moiety: The aldehyde group attached to the furan ring is susceptible to a wide range of nucleophilic addition and condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone in the presence of a base to form a chalcone (B49325), an α,β-unsaturated ketone. jocpr.com This reaction is a cornerstone in the synthesis of various flavonoids and other biologically active molecules. The aldehyde can also participate in multicomponent reactions, such as the Biginelli reaction, to generate complex heterocyclic structures.
Acetylphenyl Moiety: The acetyl group on the phenyl ring is a ketone, which also exhibits characteristic reactivity. The α-protons of the methyl group are acidic and can be removed by a base, allowing for aldol-type condensation reactions. The carbonyl group itself can undergo nucleophilic attack, reduction to an alcohol, or conversion to other functional groups. This provides another handle for chemists to elaborate the molecular structure.
The strategic placement of these two functional groups within the same molecule opens up a plethora of possibilities for the design and synthesis of novel organic compounds with potential applications in various fields of chemical research.
Synthetic Approaches to 5-Aryl-Furan-2-Carbaldehydes
The synthesis of 5-aryl-furan-2-carbaldehydes, including the title compound, can be achieved through several established methods in organic chemistry. Two of the most common and effective strategies are the Meerwein arylation and palladium-catalyzed cross-coupling reactions.
| Reaction | Starting Materials | Catalyst/Reagents | General Outcome | Reference |
| Meerwein Arylation | Furfural, Aryl diazonium salt (from 4-aminoacetophenone) | Copper salts (e.g., CuCl₂) | Formation of the C-C bond between the furan and aryl rings. | nih.gov |
| Suzuki Coupling | 5-Halofuran-2-carbaldehyde, 4-Acetylphenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | High-yield formation of the biaryl linkage. | researchgate.net |
Reactivity and Applications in Synthesis
The dual functionality of this compound makes it a valuable precursor for a variety of chemical transformations, leading to the synthesis of diverse molecular architectures.
| Reaction Type | Reactant | Conditions | Product Type | Significance | Reference |
| Claisen-Schmidt Condensation | Acetophenones, other ketones | Base (e.g., NaOH, KOH) in ethanol | Chalcones | Precursors to flavonoids, pyrazolines, and other heterocycles. | jocpr.com |
| Biginelli Reaction | Urea or thiourea, β-ketoester | Acid catalyst (e.g., Lewis acids) | Dihydropyrimidinones | Biologically active heterocyclic compounds. | |
| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Base catalyst | α,β-Unsaturated dinitriles | Intermediates for further heterocyclic synthesis. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-acetylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPMCORRAXYAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366254 | |
| Record name | 5-(4-Acetylphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57268-39-0 | |
| Record name | 5-(4-Acetylphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 4 Acetylphenyl Furan 2 Carbaldehyde
Established Synthetic Pathways for 5-Arylfuran-2-carbaldehydes
Traditional methods for the synthesis of 5-arylfuran-2-carbaldehydes, including the target compound, have relied on well-established reactions such as the Meerwein arylation and Vilsmeier-Haack formylation. These pathways offer robust and reliable routes to the desired products.
Meerwein Reaction Approaches for Arylfuran-2-carbaldehyde Synthesis
The Meerwein arylation provides a direct method for the C-H arylation of furan-2-carbaldehyde (furfural). researchgate.net This reaction typically involves the generation of an aryl diazonium salt from an appropriate aniline (B41778) precursor, which then reacts with the furan (B31954) ring in the presence of a copper salt catalyst. pensoft.net
For the synthesis of 5-(4-acetylphenyl)furan-2-carbaldehyde, the process commences with the diazotization of 4-aminoacetophenone. This is achieved by treating the aniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding diazonium salt. The subsequent reaction of this in situ generated diazonium salt with furan-2-carbaldehyde, catalyzed by a copper(II) salt, yields the target 5-arylfuran-2-carbaldehyde. pensoft.net
Table 1: Representative Conditions for Meerwein Arylation of Furan-2-carbaldehyde
| Parameter | Condition |
| Aryl Source | 4-Aminoacetophenone |
| Diazotization Reagent | Sodium Nitrite / Hydrochloric Acid |
| Furan Substrate | Furan-2-carbaldehyde |
| Catalyst | Copper(II) Chloride (CuCl₂) |
| Solvent | Water/Acetone mixture |
| Temperature | 0-5 °C (diazotization), Room Temperature (arylation) |
The reaction mechanism is believed to proceed through the generation of an aryl radical from the diazonium salt, which then adds to the electron-rich furan ring at the 5-position. Subsequent oxidation and loss of a proton re-aromatizes the furan ring to afford the final product. The yield of 5-arylfuran-2-carbaldehydes is influenced by factors such as the solvent system, the catalyst, and the nature of the anion in the diazonium salt. researchgate.net
Vilsmeier-Haack Formylation Strategies for Furan-2-carbaldehydes
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this strategy involves the formylation of a pre-synthesized 2-(4-acetylphenyl)furan precursor. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netijpcbs.com
The synthesis of the 2-(4-acetylphenyl)furan precursor can be accomplished through various cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent example. This would involve the palladium-catalyzed coupling of a furan-2-boronic acid with a 4-acetylphenyl halide (e.g., 4-bromoacetophenone).
Once the 2-(4-acetylphenyl)furan is obtained, it is subjected to the Vilsmeier-Haack conditions. The electron-rich furan ring undergoes electrophilic substitution, predominantly at the vacant 5-position, by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde, this compound. The relative reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is generally pyrrole (B145914) > furan > thiophene. jk-sci.com
Table 2: Typical Reagents and Conditions for Vilsmeier-Haack Formylation
| Parameter | Reagent/Condition |
| Substrate | 2-(4-Acetylphenyl)furan |
| Formylating Reagent | N,N-Dimethylformamide (DMF) / Phosphorus Oxychloride (POCl₃) |
| Solvent | Dichloromethane or excess DMF |
| Temperature | 0 °C to room temperature |
| Work-up | Aqueous sodium acetate (B1210297) or sodium hydroxide (B78521) solution |
Continuous Flow Synthesis Techniques for Furan-Based Biaryls, including 5-(4-Acetylphenyl)-2-furancarboxaldehyde
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uliege.be The synthesis of furan-based biaryls, including this compound, can be efficiently performed using continuous flow reactors, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. usc.edubohrium.com
A conceptual continuous flow setup for the synthesis of this compound would involve the precise pumping of two reagent streams into a T-mixer. The first stream would contain 5-bromofuran-2-carbaldehyde and a suitable solvent, while the second stream would comprise 4-acetylphenylboronic acid, a base, and the palladium catalyst dissolved in the same solvent system. The combined stream would then pass through a heated packed-bed reactor containing an immobilized palladium catalyst or continue through a heated coil for a specific residence time to allow the reaction to proceed to completion. The product stream would then be collected for purification.
Table 3: Key Parameters for a Conceptual Continuous Flow Suzuki-Miyaura Synthesis
| Parameter | Description |
| Reactant A | Solution of 5-bromofuran-2-carbaldehyde |
| Reactant B | Solution of 4-acetylphenylboronic acid, base (e.g., K₂CO₃), and Palladium catalyst |
| Catalyst | Heterogeneous (e.g., Pd on a solid support) or Homogeneous (e.g., Pd(OAc)₂) |
| Solvent | Dioxane/Water or other suitable mixture |
| Reactor Type | Packed-bed with immobilized catalyst or heated coil |
| Temperature | 80-150 °C |
| Residence Time | Minutes to hours, controlled by flow rate and reactor volume |
| Pressure | Sufficient to maintain the solvent in the liquid phase at the reaction temperature |
This approach allows for precise control over reaction parameters, leading to potentially higher yields and purity of the final product. The use of immobilized catalysts can also simplify product purification and catalyst recycling.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in palladium-catalyzed cross-coupling reactions which are a likely synthetic route. mdpi.com The Suzuki-Miyaura coupling between a 5-halofuran-2-carbaldehyde and a 4-acetylphenylboronic acid is a prime candidate for such optimization. Key parameters that can be systematically varied include the choice of palladium catalyst, the nature of the ligand, the base employed, the solvent system, and the reaction temperature. acs.orgrsc.org
Table 4: Optimization of Suzuki-Miyaura Coupling Parameters for 5-Aryl-2-furancarboxaldehyde Synthesis
| Parameter | Variations and Effects on Yield |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) are commonly used. The choice of catalyst can significantly impact reaction efficiency and yield. For instance, Pd(OAc)₂ often shows high activity in direct arylation of furans. rsc.org |
| Ligand | Phosphine-based ligands such as PPh₃, XPhos, and SPhos are frequently employed. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The optimal ligand can depend on the specific substrates. |
| Base | Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are typical. The strength and solubility of the base can influence the rate of transmetalation and the overall reaction outcome. K₂CO₃ is often a good starting point. |
| Solvent | A mixture of an organic solvent and water is common, for example, dioxane/water, toluene/water, or DMF/water. The solvent system affects the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield. |
| Temperature | Reactions are typically run at elevated temperatures, ranging from 80 °C to 120 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition and side reactions. |
Systematic screening of these parameters, often aided by design of experiment (DoE) methodologies, can lead to a highly efficient and robust process for the synthesis of this compound with high yields and purity.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 4 Acetylphenyl Furan 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for both proton (¹H) and carbon-13 (¹³C) NMR analysis of 5-(4-acetylphenyl)furan-2-carbaldehyde are not available in the reviewed scientific literature. Consequently, a specific analysis of chemical shifts, coupling constants, and signal multiplicities cannot be provided.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No published ¹H NMR data containing specific chemical shifts (δ) and coupling constants (J) for the protons of this compound could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, there is no available ¹³C NMR data detailing the chemical shifts of the 13 carbon atoms present in the this compound molecule.
Vibrational Spectroscopy
Specific infrared (IR) and Raman spectroscopic data for this compound are not present in the public domain. A detailed assignment of vibrational modes is therefore not possible.
Infrared (IR) Spectroscopic Investigations
No experimental IR spectrum with assigned absorption frequencies (in cm⁻¹) for the characteristic functional groups of this compound, such as the carbonyl stretching of the aldehyde and ketone or the furan (B31954) and benzene (B151609) ring vibrations, could be found.
Raman Spectroscopic Characterization
There is no published Raman spectrum for this compound, precluding any analysis of its characteristic vibrational scattering bands.
Mass Spectrometry (MS) for Molecular Identity Confirmation
While the exact molecular weight is known, detailed mass spectrometry data, including fragmentation patterns from techniques such as electron ionization (EI-MS), are not available in the literature. This information would be crucial for confirming the molecular structure through the analysis of parent ions and daughter fragments.
Chromatographic Methods for Purity Assessment and Analytical Separations
Chromatographic techniques are indispensable in the analysis of this compound, facilitating both the assessment of its purity and its separation from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used methods for these purposes.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity verification of this compound. Reversed-phase HPLC is particularly well-suited for this compound due to its aromatic and moderately polar nature. In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase.
For the analysis of furan derivatives, including aromatic aldehydes, C18 and other specialized reversed-phase columns are frequently employed. sielc.comsielc.comnih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The addition of acids like phosphoric acid or formic acid to the mobile phase can help to improve peak shape and resolution by controlling the ionization of silanol (B1196071) groups on the stationary phase. sielc.com
A typical HPLC method for a compound structurally similar to this compound would involve a C18 column with a gradient or isocratic elution using a mobile phase of acetonitrile and water. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings and the carbonyl group in the molecule are strong chromophores.
Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Furan Aldehydes
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
This table presents a general set of starting parameters for the HPLC analysis of aromatic furan aldehydes. Method optimization would be required for the specific analysis of this compound.
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative monitoring of reactions that produce this compound and for preliminary purity assessment. This technique is also valuable for determining the appropriate solvent system for column chromatography purification. The separation on a TLC plate is based on the differential adsorption of the compound onto the stationary phase, typically silica (B1680970) gel, as a mobile phase moves up the plate.
The choice of the eluting solvent system is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly used. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the compound of interest, ideally between 0.3 and 0.7 for effective separation. The position of the substituent on the phenyl ring and its chemical nature can influence the Rf value.
Table 2: Representative TLC Data for Substituted 5-Phenyl-2-furaldehydes
| Compound | Solvent System (v/v) | Rf Value |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | Benzene | 0.45 |
| 5-(3-Nitrophenyl)furan-2-carbaldehyde | Benzene | 0.50 |
| 5-(4-Chlorophenyl)furan-2-carbaldehyde (B52691) | Benzene | 0.58 |
| 5-Phenylfuran-2-carbaldehyde | Benzene | 0.55 |
Data adapted from studies on related 5-(X-phenyl)-2-furaldehydes. The exact Rf value for this compound would need to be determined experimentally but is expected to be within a similar range in a comparable solvent system.
Chemical Transformations and Derivatization Strategies of 5 4 Acetylphenyl Furan 2 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group located at the 2-position of the furan (B31954) ring is the more reactive of the two carbonyl functionalities, making it a primary target for chemical modification.
The aldehyde carbon in 5-(4-acetylphenyl)furan-2-carbaldehyde is highly electrophilic, a property enhanced by the electron-withdrawing effects of the furan ring and the acetylphenyl substituent. This makes it highly susceptible to nucleophilic attack. For example, it can react with Grignard reagents or organolithium compounds to form secondary alcohols.
Condensation reactions represent a significant pathway for the derivatization of this compound, enabling the synthesis of complex molecules such as chalcones and Schiff bases.
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone, and it is a key method for producing chalcones. The aldehyde group of this compound readily undergoes this reaction with various acetophenones in the presence of a base like sodium hydroxide (B78521) to yield furan-containing chalcones. researchgate.netnih.govrsc.org These products are characterized by an α,β-unsaturated ketone framework, which is a valuable structural motif in medicinal chemistry. nih.gov
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetophenone (B1666503) | 1-phenyl-3-(5-(4-acetylphenyl)furan-2-yl)prop-2-en-1-one |
| This compound | 4-Methylacetophenone | 1-(p-tolyl)-3-(5-(4-acetylphenyl)furan-2-yl)prop-2-en-1-one |
| This compound | 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(5-(4-acetylphenyl)furan-2-yl)prop-2-en-1-one |
This table is illustrative and provides examples of potential products from the Claisen-Schmidt condensation.
The aldehyde functionality of this compound readily condenses with primary amines to form Schiff bases (imines). eijppr.comuobabylon.edu.iqneliti.com This reaction is typically acid-catalyzed and involves a two-step mechanism: the formation of a carbinolamine intermediate followed by its dehydration. eijppr.com The resulting Schiff bases are versatile intermediates in organic synthesis and have been investigated for their biological activities. eijppr.comscielo.org.za
Furthermore, condensation reactions with compounds possessing active methylene (B1212753) groups, such as in the Erlenmeyer-Plöchl reaction with hippuric acid, can yield azlactones. nih.govresearchgate.net These reactions expand the synthetic utility of this compound for creating diverse heterocyclic systems. nih.gov
Condensation Reactions
Transformations of the Carbonyl Group within the Acetylphenyl Moiety
While the aldehyde is more reactive, the ketone group of the acetylphenyl moiety can also be selectively transformed. This can be achieved through careful selection of reagents and reaction conditions. For instance, the ketone can be reduced to a secondary alcohol using sodium borohydride, often with good chemoselectivity over the aldehyde. Other transformations include the Wittig reaction to form alkenes and reductive amination to produce amines.
Oxidative Transformations to Carboxylic Acid Derivatives (e.g., 5-(4-Acetylphenyl)furan-2-carboxylic acid)
The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 5-(4-acetylphenyl)furan-2-carboxylic acid. This transformation is crucial for synthesizing derivatives where a carboxylic acid functionality is required for subsequent reactions like esterification or amidation. A variety of oxidizing agents can be employed for this purpose. For instance, the oxidation of similar furan aldehydes to their corresponding carboxylic acids has been successfully achieved using various methods, including catalytic oxidation. nih.govmdpi.comresearchgate.net The resulting 5-(4-acetylphenyl)furan-2-carboxylic acid is a valuable building block for the synthesis of new materials and biologically active molecules. pensoft.net
| Starting Material | Oxidizing Agent | Product |
| This compound | Potassium permanganate | 5-(4-Acetylphenyl)furan-2-carboxylic acid |
| This compound | Jones reagent | 5-(4-Acetylphenyl)furan-2-carboxylic acid |
| This compound | Tollens' reagent | 5-(4-Acetylphenyl)furan-2-carboxylic acid |
This table provides examples of common oxidizing agents that can be used for the conversion of the aldehyde to a carboxylic acid.
Synthesis of Amide Derivatives from Carboxylic Acid Precursors
The synthesis of amide derivatives from the corresponding carboxylic acid precursor, 5-(4-acetylphenyl)furan-2-carboxylic acid, is a key transformation for creating a diverse range of chemical entities. While direct literature on this specific molecule is limited, the general principles for the amidation of furan-2-carboxylic acids are well-established and applicable. The conversion of the carboxylic acid to an amide typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine.
One of the most common strategies involves the use of coupling reagents. iajpr.com Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for this transformation. nih.gov In this method, the carboxylic acid reacts with CDI to form a highly reactive acylimidazole intermediate. This intermediate then readily reacts with a primary or secondary amine to furnish the desired amide derivative. This process is often carried out as a one-pot synthesis, providing a convenient and efficient route to the target compounds. iajpr.comnih.gov
Another widely used approach is the activation of the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻), often under microwave-assisted conditions which can accelerate the reaction. researchgate.net These methods are valued for their mild conditions and broad applicability, allowing for the coupling of various amines, including N-protected amino acids, to the furan-2-carboxylic acid core. researchgate.net
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the final amide.
The table below summarizes common methods for the synthesis of amide derivatives from furan-2-carboxylic acid precursors.
| Method | Activating/Coupling Reagent | General Reaction Conditions | Reference |
|---|---|---|---|
| Coupling Reagent | 1,1'-Carbonyldiimidazole (CDI) | The carboxylic acid is activated with CDI in a solvent like THF at elevated temperatures (e.g., 45 °C). The amine is then added to the activated intermediate. | nih.gov |
| Microwave-Assisted Coupling | EDC or DMT/NMM/TsO⁻ | The reaction is carried out in a microwave reactor, which often leads to shorter reaction times and improved yields under mild conditions. | researchgate.net |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | The carboxylic acid is converted to the acyl chloride, which is then reacted with an amine in the presence of a base (e.g., pyridine (B92270) or triethylamine). | General Method |
| Phosphonitrilic Chloride Activation | Phosphonitrilic Chloride Trimer (PNT) | The carboxylic acid is activated with PNT in the presence of a base like N-methyl morpholine (B109124) (NMM) before the addition of the amine. | iajpr.com |
Integration into Complex Heterocyclic Architectures
The aldehyde functional group of this compound serves as a versatile handle for its integration into more complex heterocyclic systems. The reactivity of this aldehyde allows for a variety of condensation reactions, leading to the formation of larger, polycyclic structures. These reactions are fundamental in building molecular complexity and accessing novel chemical scaffolds.
A primary strategy for derivatization is the Claisen-Schmidt condensation, which involves the reaction of the furan-2-carbaldehyde with a ketone in the presence of a base (e.g., potassium hydroxide) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). jocpr.comnih.gov These chalcone intermediates are highly valuable synthons for the construction of various five- and six-membered heterocyclic rings.
For instance, the reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazoline derivatives. nih.gov Similarly, treatment of the chalcone with hydroxylamine (B1172632) hydrochloride yields isoxazoline (B3343090) rings. nih.gov These cyclization reactions proceed via Michael addition of the dinucleophile to the α,β-unsaturated system of the chalcone, followed by intramolecular condensation and dehydration. While research on this compound itself is specific, studies on the closely related 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) have demonstrated the successful synthesis of isoxazoline and pyrazoline derivatives through this chalcone-mediated pathway. nih.gov
Another important reaction for integrating the furan-2-carbaldehyde moiety into a heterocyclic framework is the Erlenmeyer-Plöchl reaction. nih.govresearchgate.net In this reaction, the aldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) and a base (e.g., sodium acetate). This process results in the formation of a 4-furylidene-2-phenyl-1,3-oxazol-5(4H)-one, a type of azlactone. nih.govresearchgate.net These oxazolone (B7731731) derivatives are themselves useful intermediates for the synthesis of α-amino acids and other heterocyclic compounds.
The table below details some of the complex heterocyclic architectures that can be synthesized from this compound.
| Reaction Type | Key Reagents | Intermediate | Resulting Heterocyclic Architecture | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation followed by Cyclization | 1. Ketone (e.g., acetophenone derivative), Base (e.g., KOH) 2. Hydrazine hydrate | Chalcone | Pyrazoline | nih.gov |
| Claisen-Schmidt Condensation followed by Cyclization | 1. Ketone, Base 2. Hydroxylamine hydrochloride | Chalcone | Isoxazoline | nih.gov |
| Erlenmeyer-Plöchl Reaction | Hippuric acid, Acetic anhydride, Sodium acetate (B1210297) | Not applicable | 1,3-Oxazol-5(4H)-one | nih.govresearchgate.net |
Role and Applications of 5 4 Acetylphenyl Furan 2 Carbaldehyde in Advanced Organic Synthesis
Utilization as a Core Building Block for the Synthesis of Complex Organic Molecules
The unique structure of 5-(4-Acetylphenyl)furan-2-carbaldehyde, featuring both a reactive aldehyde and a ketone moiety, positions it as a significant building block for synthesizing intricate organic molecules. matrix-fine-chemicals.com Its furan (B31954) core is a common motif in biologically active compounds, and the aldehyde group serves as a key handle for chain extension and cyclization reactions. mdpi.comresearchgate.net
A primary application of this compound is in the synthesis of chalcones (α,β-unsaturated ketones) through base-catalyzed aldol (B89426) condensation reactions, such as the Claisen-Schmidt condensation. jocpr.comresearchgate.net In these reactions, the aldehyde functionality of this compound reacts with a ketone to form the characteristic chalcone (B49325) scaffold. These chalcones are not merely final products but are themselves crucial intermediates for synthesizing a variety of heterocyclic compounds. nih.govresearchgate.net
For instance, chalcones derived from substituted furan-2-carbaldehydes can be further reacted with reagents like hydroxylamine (B1172632) or hydrazine (B178648) to yield complex heterocyclic systems such as isoxazolines and pyrazolines, respectively. nih.gov This stepwise approach allows for the construction of diverse molecular libraries from a single furan-based starting material. Research has demonstrated the synthesis of isoxazole (B147169) and pyrazole (B372694) derivatives from chalcones prepared using a structurally similar compound, 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691), highlighting a well-established synthetic pathway. nih.gov
Table 2: Examples of Complex Molecules Derived from Furan-2-Carbaldehyde Precursors
| Precursor | Reagent(s) | Resulting Complex Molecule Class |
|---|---|---|
| 5-Aryl-furan-2-carbaldehyde | Acetophenones (in Claisen-Schmidt Condensation) | Chalcones |
| Chalcone Intermediate | Hydroxylamine Hydrochloride | Dihydroisoxazoles |
Design and Synthesis of Novel Chemical Scaffolds for Research Applications
The pursuit of new chemical entities for scientific investigation often relies on the design of novel molecular scaffolds. This compound serves as an excellent starting point for this purpose. Its aldehyde group can be readily converted into other functional groups or used in condensation reactions to build new ring systems.
One significant application is the synthesis of thiosemicarbazone derivatives. These are formed by the condensation of the aldehyde group with thiosemicarbazide. researchgate.net This reaction creates a new scaffold that incorporates the furan ring, the acetylphenyl moiety, and the thiosemicarbazone functionality. Researchers have synthesized a range of novel thiosemicarbazones from various substituted furan-2-carbaldehydes to explore their potential in different areas of chemical and biological research. researchgate.net
Furthermore, furan-2-carbaldehydes have been identified as effective C1 building blocks in the synthesis of quinazolin-4(3H)-ones. rsc.org This transformation involves a multi-component reaction where the furan-aldehyde contributes a single carbon atom to the final heterocyclic scaffold. By employing this compound in such syntheses, novel quinazolinone derivatives bearing the bulky and functionalized 5-(4-acetylphenyl)furan substituent can be generated. These new scaffolds are then used in further research to investigate their chemical and physical properties.
Table 3: Novel Scaffolds Synthesized from Furan-2-Carbaldehyde Derivatives
| Starting Furan Derivative | Reaction Type | Resulting Novel Scaffold |
|---|---|---|
| 5-Substituted-furan-2-carbaldehyde | Condensation with Thiosemicarbazide | Thiosemicarbazones |
Intermediacy in Specialty Chemical Manufacturing Research
In the context of specialty chemical manufacturing research, this compound is valued as a key intermediate. Specialty chemicals are produced for specific, high-value applications, and their synthesis often involves multi-step processes where versatile intermediates are crucial. This compound is commercially available as a "heterocyclic building block," underscoring its role as a precursor rather than an end product. bldpharm.com
Its utility is demonstrated in the synthesis of targeted molecules for life sciences research. For example, derivatives of 5-arylfuran-2-carbaldehydes are used to prepare amides and thioamides, such as 4-(5-aryl-2-furoyl)morpholines. pensoft.net This is achieved by first oxidizing the aldehyde to a carboxylic acid, converting it to an acyl chloride, and then reacting it with an amine like morpholine (B109124). Alternatively, the aldehyde can be used in the Willgerodt-Kindler reaction to produce thiomorpholides. pensoft.net
Research into potential therapeutic agents also relies on intermediates like this compound. Studies on tubulin polymerization inhibitors, which are of interest in cancer research, have utilized a closely related starting material, 5-(4-chlorophenyl)furan-2-carbaldehyde, to synthesize complex heterocyclic systems. nih.gov The synthetic pathways developed in such research projects establish the role of these furan derivatives as critical intermediates in the discovery and development pipeline for new specialty chemicals.
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-Acetylphenyl)furan-2-carbaldehyde, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via formylation and cyclization reactions. For structurally similar derivatives (e.g., nitrophenyl-substituted analogs), methods involve coupling aromatic aldehydes with acetylated precursors under controlled conditions. Solvent choice significantly impacts yield: aqueous solvents (e.g., water) may provide moderate yields (~45%), while polar aprotic solvents like DMSO can reduce byproducts but require careful temperature control . Purification via recrystallization (ethanol is common) ensures purity >95%. Optimization should prioritize inert atmospheres to prevent oxidation of the aldehyde group .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm substituent positions and aldehyde functionality.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry, particularly for solid-state structures. High-resolution data minimizes errors in bond-length/angle refinement .
- Melting point analysis : Consistency with literature values (e.g., 126–128°C for chlorophenyl analogs) validates purity .
Q. What thermodynamic properties (e.g., enthalpy of formation) are available for this compound, and how are they experimentally determined?
Combustion calorimetry (e.g., using a B-08-MA precision bomb calorimeter) measures combustion energy (), from which solid-state enthalpies of formation () are derived. For nitrophenyl analogs, experimental values range from -350 to -400 kJ/mol, validated against additive computational methods .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields or byproduct formation?
- Solvent selection : Replace water with DMSO to enhance solubility of aromatic intermediates, though this may require post-reaction neutralization to recover the aldehyde .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl-furan bond formation .
- In-situ monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates before side reactions occur .
Q. What strategies resolve contradictions between experimental and computational thermodynamic data for furan-2-carbaldehyde derivatives?
Cross-validate using:
- Group-additivity methods : Compare experimental with Benson group contributions to identify outliers (e.g., steric effects from bulky substituents) .
- High-level computations : DFT (e.g., B3LYP/6-311+G**) refines gas-phase enthalpies, adjusted for solid-state lattice energy via Born-Haber cycles .
Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?
- Electron-withdrawing groups (e.g., -NO₂) : Stabilize intermediates in nucleophilic aromatic substitution, enhancing reactivity at the aldehyde position .
- Electron-donating groups (e.g., -OCH₃) : Increase electron density on the furan ring, favoring electrophilic attacks (e.g., Friedel-Crafts alkylation) .
Q. What methodological considerations are critical when designing solubility studies for this compound?
- Solvent polarity : Use ethyl acetate or DMF for high solubility, validated via gravimetric analysis or UV-Vis spectroscopy .
- Temperature dependence : Measure solubility across 278–318 K to calculate and for thermodynamic modeling .
Q. In crystallographic analysis, what challenges arise in refining structural parameters, and how can software tools address them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
